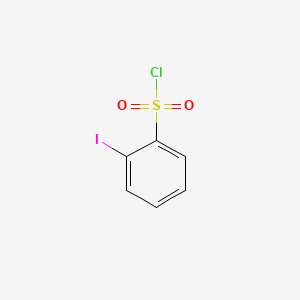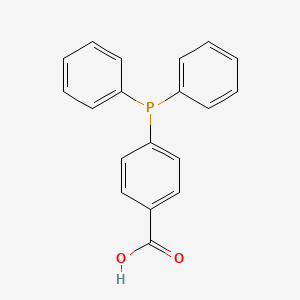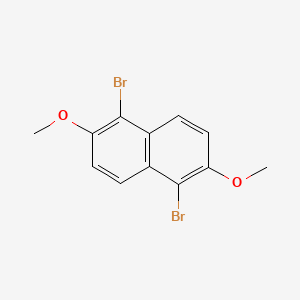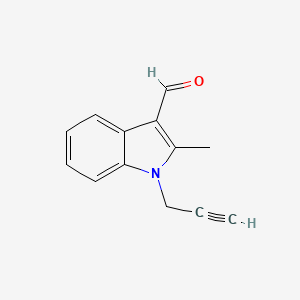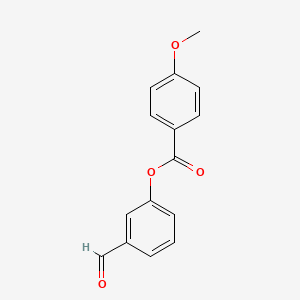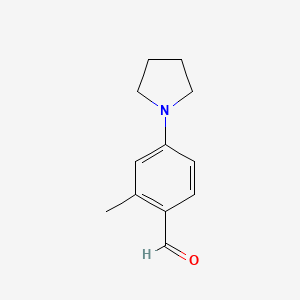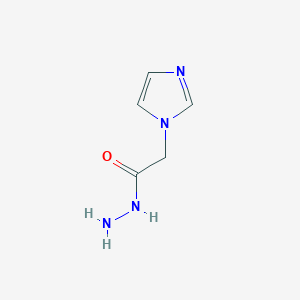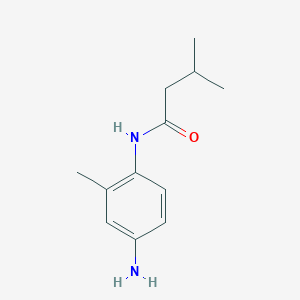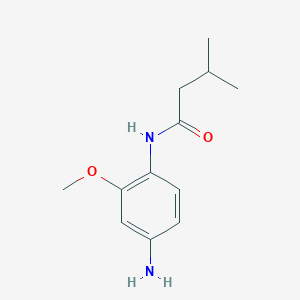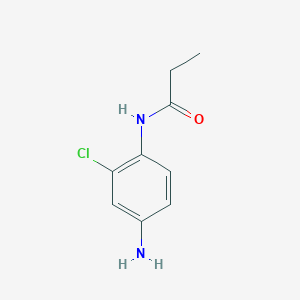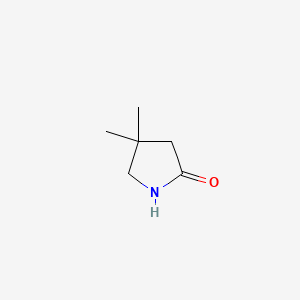
4,4-Dimethyl-2-pyrrolidinone
概要
説明
Synthesis Analysis
The synthesis of pyrrolidine and pyridinone derivatives is well-documented in the provided papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry with high yields . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized through a condensation reaction . These methods provide a basis for understanding the potential synthetic routes that could be applied to 4,4-Dimethyl-2-pyrrolidinone.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structures of related compounds have been determined using X-ray diffraction analysis, revealing details such as tautomeric forms and conformational aspects . These analyses are essential for understanding the three-dimensional arrangement of atoms in this compound and how it might influence its reactivity.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives is influenced by their molecular structure. For example, the photodimerization of 1,4-dimethyl-2-pyridinone was studied, showing a [4 + 4] photodimerization reaction in a molecular compound . This suggests that this compound could also participate in similar photochemical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure and substituents. The papers discuss various properties such as basicity, stability to air oxidation, and reactivity towards peroxyl radicals . Additionally, the vibrational analysis and thermodynamic parameters of synthesized compounds provide insights into their stability and reactivity . These studies are relevant for predicting the behavior of this compound in different environments.
科学的研究の応用
Polymer Synthesis
4,4-Dimethyl-2-pyrrolidinone is instrumental in the synthesis of novel polymers. Liu et al. (2013) demonstrated its use in creating fluorinated polyamides with sulfone and pyridine moieties, exhibiting excellent solubility in organic solvents like N-methyl-2-pyrrolidinone (NMP) and others. These polymers have potential applications in microelectronics due to their low dielectric constants and high thermal stability (Liu et al., 2013).
Spectroscopic Studies
Pandey et al. (2011) conducted matrix isolation-FTIR spectroscopy of 2-pyrrolidinone and its hydrogen-bonded dimers in a nitrogen matrix, providing insights into molecular interactions and structural characteristics vital for understanding various chemical processes (Pandey et al., 2011).
Medicinal Chemistry
In medicinal chemistry, this compound is involved in the synthesis of compounds with potential therapeutic applications. Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives, exhibiting significant in vitro anti-proliferative activities against human cancer cells, highlighting its importance in drug development (Ince et al., 2020).
Chemical Catalysis
Xu et al. (2017) reported the use of this compound in the catalytic synthesis of pyrrolidinones via reductive amination of levulinic acid, a process relevant to the production of pharmaceutical intermediates and solvents (Xu et al., 2017).
Quantum Chemical Analysis
Singh et al. (2014) utilized this compound in the computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, aiding in understanding molecular interactions and electronic properties (Singh et al., 2014).
Pharmaceutical Synthesis
Ji-gu (2014) highlighted the role of related compounds like 4-dimethyl amino pyridine in pharmaceutical synthesis, underscoring the broader category of pyrrolidinone derivatives in drug development (Ji-gu, 2014).
Safety and Hazards
4,4-Dimethyl-2-pyrrolidinone is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored in a cool, dry place and proper ventilation should be ensured .
将来の方向性
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 4,4-dimethyl-2-pyrrolidinone, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives, including this compound, can influence biological activity .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
特性
IUPAC Name |
4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVPKAGCVCGRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348461 | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66899-02-3 | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP) in biological systems?
A1: AHDP is a key intermediate in the biosynthesis of mycofactocin (MFT), a putative redox cofactor. Research suggests that MFT plays a crucial role in ethanol assimilation in Mycobacterium smegmatis mc2155 [, ]. The enzyme MftE catalyzes the hydrolysis of a specific intermediate, leading to the formation of AHDP and a truncated peptide []. This highlights the importance of AHDP as a precursor to this potentially vital cofactor.
Q2: How is pre-mycofactocin (PMFT) formed, and what is its biological significance?
A2: PMFT is generated from AHDP through an oxidative deamination reaction catalyzed by the enzyme MftD []. This reaction introduces an α-keto group to the AHDP molecule. PMFT has been shown to act as a redox mediator, facilitating the oxidation of NADH bound to Mycobacterium smegmatis carveol dehydrogenase (MsCDH) []. This finding provides strong evidence that PMFT, and by extension MFT, functions as a biologically active redox cofactor.
Q3: Can 4,4-dimethyl-2-pyrrolidinone derivatives be used in organic synthesis?
A3: Yes, certain derivatives, such as N-substituted 3-hydroxy-4,4-dimethyl-2-pyrrolidinone acrylate derivatives, have shown potential as dienophiles in Diels-Alder reactions []. Studies have explored their reactivity with dienes like isoprene and cyclopentadiene, highlighting the influence of the acrylate structure on reaction success and selectivity []. This suggests potential applications in synthesizing complex molecules.
Q4: What insights have been gained from studying the ring expansion of beta-lactams to gamma-lactams involving this compound structures?
A4: Research has demonstrated the diastereoselective synthesis of functionalized gamma-lactams starting from 4-(1-bromoalkyl)-2-azetidinones [, ]. The reaction proceeds through the formation of N-acyliminium intermediates, which can be trapped by various nucleophiles, leading to the creation of diversely substituted 4,4-dimethyl-2-pyrrolidinones [, ]. This approach provides a valuable synthetic route for accessing a range of potentially bioactive gamma-lactam derivatives.
Q5: What analytical techniques are crucial for characterizing this compound derivatives?
A5: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and COSY techniques, alongside mass spectrometry, plays a vital role in structural elucidation [, ]. These techniques provide crucial information about the connectivity and arrangement of atoms within these molecules, confirming their identity and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

